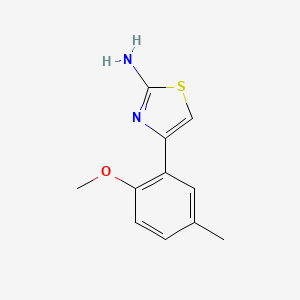

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It’s important to note that the structure of this compound is similar but not identical to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”.

Synthesis Analysis

There are several methods for synthesizing isothiocyanates, which are a class of compounds that includes “2-Methoxy-5-methylphenyl isothiocyanate”. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves catalytic protodeboronation of alkyl boronic esters .

Molecular Structure Analysis

The molecular formula for “2-Methoxy-5-methylphenol” is C8H10O2 . This compound is structurally similar to “this compound”, but it lacks the thiazol-2-amine group.

Chemical Reactions Analysis

Isothiocyanates, including “2-Methoxy-5-methylphenyl isothiocyanate”, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.0±0.1 g/cm3, a boiling point of 252.7±28.0 °C at 760 mmHg, and a flash point of 114.8±18.4 °C .

Aplicaciones Científicas De Investigación

Anticancer Applications

- A series of thiazole derivatives, similar in structure to the compound , demonstrated good to moderate anticancer activity against several human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. These findings suggest the potential utility of thiazole compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antifungal Properties

- Novel amino acid derivatives synthesized from a structurally similar compound exhibited antimicrobial activities against different strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).

- Another study demonstrated the antifungal effectiveness of certain thiazole derivatives against significant types of fungi, showcasing the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Biological Activity Enhancement

- Research into the functional modification of hydrogels with various amine compounds, including thiazole derivatives, indicated enhanced swelling properties and suggested potential applications in medical fields due to improved thermal stability and significant biological activities (Aly & El-Mohdy, 2015).

Central Nervous System Penetrability

- A specific thiazole derivative was identified as a potent serotonin-3 receptor antagonist, indicating its ability to effectively penetrate the blood-brain barrier and suggesting its utility in central nervous system studies (Rosen et al., 1990).

Antibacterial Activity

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the antibacterial potential of thiazole compounds (Uwabagira, Sarojini, & Poojary, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMKXDHPVOTHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)

![1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2811691.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)

![3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2811697.png)

![Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate](/img/structure/B2811699.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)

![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)